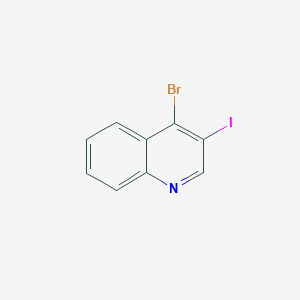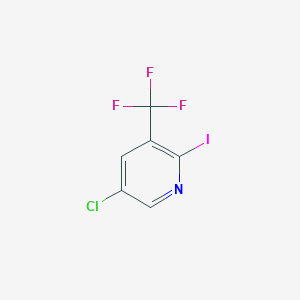
5-Chloro-2-iodo-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2ClF3IN. This compound is notable for its unique combination of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivativesSubsequent chlorination and iodination steps are performed under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various aryl-substituted pyridines .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-iodo-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides
Wirkmechanismus
The mechanism of action of 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of target enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-fluoro-3-iodo-pyridine
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 3-Chloro-5-iodo-pyridine
- 5-Bromo-2-chloro-3-iodo-pyridine
Uniqueness
5-Chloro-2-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms along with a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which are desirable traits in drug development .
Eigenschaften
Molekularformel |
C6H2ClF3IN |
|---|---|
Molekulargewicht |
307.44 g/mol |
IUPAC-Name |
5-chloro-2-iodo-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H |
InChI-Schlüssel |
BNTZVNRXRKTCHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


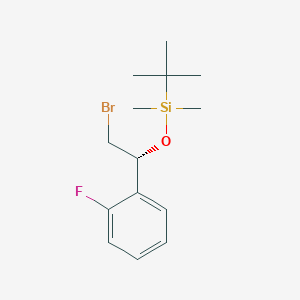

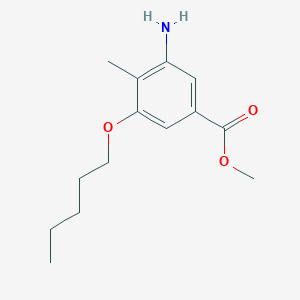
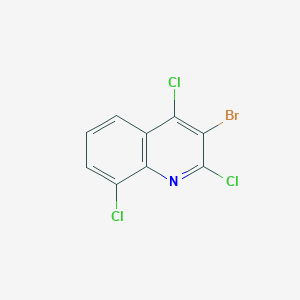
![2-Methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13003418.png)
![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
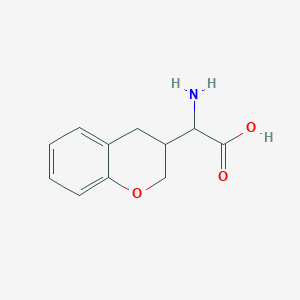
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
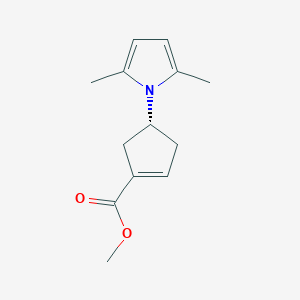
![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)
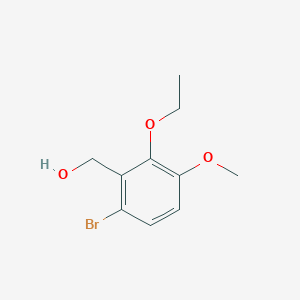
![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)

